
7-benzyl-2-chloro-3H-purin-6-one
Übersicht
Beschreibung
7-benzyl-2-chloro-3H-purin-6-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Benzyl-2-chloro-3H-purin-6-one has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the purine structure can enhance antibacterial activity. For instance, derivatives with a benzyl group at the 7-position and chlorine at the 2-position have shown promising results in inhibiting Mtb growth, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.78 µg/mL .
Table 1: Antimycobacterial Activity of Purine Derivatives
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
9-benzyl-2-chloro-6-(2-furyl)purine | 0.78 | High activity against Mtb |
This compound | TBD | Under investigation |
Phosphodiesterase Inhibition
Another significant application of this compound is its potential as a phosphodiesterase (PDE) inhibitor . PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides, which are vital for various cellular processes. Studies have shown that purinone derivatives can inhibit PDE2, an enzyme implicated in several diseases including neurodegenerative disorders and heart diseases. The structure-activity relationship (SAR) analyses revealed that specific modifications to the purinone scaffold can enhance inhibitory potency .
Table 2: Inhibitory Activity Against PDE2
Compound | IC50 (µM) | Remarks |
---|---|---|
Compound 2j | 1.73 | Significant inhibitory activity |
Compound 2p | 0.18 | Highest potency observed |
Compound 2q | 3.43 | Moderate inhibitory activity |
Chemical Biology Applications
In chemical biology, compounds similar to this compound are utilized to probe cellular processes involving purine metabolism. These compounds can interact with various biological targets such as enzymes and receptors, providing insights into metabolic pathways and potential therapeutic targets.
Case Study: Antimycobacterial Screening
A study conducted on a series of purine analogs demonstrated that modifications at the 6-position significantly influenced their antibacterial efficacy against Mtb. The introduction of a benzyl group at the 7-position was found to enhance activity compared to unmodified purines .
Case Study: PDE Inhibition
In another research effort focused on PDE inhibitors, several derivatives of purinone were synthesized and evaluated for their inhibitory effects on PDE2. The study highlighted how structural changes could lead to improved binding affinity and selectivity towards the target enzyme, showcasing the therapeutic potential of these compounds in treating conditions like asthma and heart failure .
Eigenschaften
IUPAC Name |
7-benzyl-2-chloro-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBIEQUZXWSKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288630 | |
Record name | 7-benzyl-2-chloro-3H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-88-8 | |
Record name | 2-Chloro-1,7-dihydro-7-(phenylmethyl)-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56025-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 57004 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-benzyl-2-chloro-3H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.